molecular formula C13H11FOS B8076681 2-[(4-Fluorophenoxy)methyl]benzenethiol

2-[(4-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076681
M. Wt: 234.29 g/mol
InChI Key: GVASTMGGARGMIB-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]benzenethiol is an organic compound with the molecular formula C13H11FOS This compound features a benzene ring substituted with a fluorophenoxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]benzenethiol typically involves the reaction of 4-fluorophenol with benzyl chloride in the presence of a base to form 4-fluorophenylmethyl ether. This intermediate is then subjected to thiolation using thiourea or a similar thiolating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenoxy)methyl]benzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a fluorophenoxy group and a thiol group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASTMGGARGMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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